
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile
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Overview
Description
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring substituted with a pyrrolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the cyclobutanecarbonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclobutanecarbonitrile derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidin-2-one: A lactam derivative with significant biological and pharmaceutical relevance.
Uniqueness
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyrrolidine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Biological Activity
3-(Pyrrolidin-1-yl)cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H14N2
- Molecular Weight: 162.22 g/mol
- CAS Number: [Not specified in the search results]
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. While detailed mechanisms remain under investigation, initial studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor cell death .
Antimicrobial Properties
Research on related pyrrolidine derivatives has demonstrated antimicrobial effects against various pathogens. These compounds often disrupt bacterial cell membranes or inhibit critical enzymatic functions, showcasing their potential as therapeutic agents against infections.
Neuroprotective Effects
Some studies suggest that pyrrolidine derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter systems or reduce oxidative stress, which are critical factors in neurodegenerative diseases .
Study 1: Antitumor Efficacy
A study evaluated the effects of a pyrrolidine-based compound on several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers when treated with the compound over 72 hours. The concentration that caused a significant increase in apoptotic signals was identified, supporting its potential as an anticancer agent .
Study 2: Antimicrobial Activity
In vitro tests showed that a structurally similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of protein synthesis, making it a candidate for further development as an antibiotic.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C9H14N2 | Antitumor, Antimicrobial |
Pyrrolidine Derivative A | C10H15N | Neuroprotective |
Pyrrolidine Derivative B | C8H12N2 | Antiviral |
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-7-8-5-9(6-8)11-3-1-2-4-11/h8-9H,1-6H2 |
InChI Key |
ACELYGJKDSDQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(C2)C#N |
Origin of Product |
United States |
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